molecular formula C12H8BrN3 B8719602 1H-Pyrazolo[3,4-b]pyridine, 5-bromo-1-phenyl- CAS No. 887115-54-0

1H-Pyrazolo[3,4-b]pyridine, 5-bromo-1-phenyl-

Cat. No. B8719602
M. Wt: 274.12 g/mol
InChI Key: MOKRFXBAZIHBST-UHFFFAOYSA-N
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Patent
US07511056B2

Procedure details

Dissolve 1-phenyl-5-aminopyrazole (Tokyo Kasei Kogyo Co. LTD; 1.5 g, 9.4 mmol) and 2-bromomalonaldehyde (Aldrich; 1.42 g, 9.4 mmol) in glacial acetic acid (170 mL) and reflux under nitrogen for 5 h. Concentrate under reduced pressure and purify via chromatography (silica gel, dichloromethane) to obtain 740 mg (28%) of the title compound as an off-white solid. TOF MS ES+ exact mass calculated for C12H9N3Br (p+H): m/z=273.9980, Found. 273.9965.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Yield
28%

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:11]([NH2:12])=[CH:10][CH:9]=[N:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:13][CH:14]([CH:17]=O)[CH:15]=O>C(O)(=O)C>[Br:13][C:14]1[CH:15]=[C:10]2[CH:9]=[N:8][N:7]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)[C:11]2=[N:12][CH:17]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1N=CC=C1N
Name
Quantity
1.42 g
Type
reactant
Smiles
BrC(C=O)C=O
Name
Quantity
170 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux under nitrogen for 5 h
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
purify via chromatography (silica gel, dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)N(N=C2)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 740 mg
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 28.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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